molecular formula C18H14N2O6 B10870581 4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10870581
M. Wt: 354.3 g/mol
InChI Key: XAKNGHUXWZKUJR-UHFFFAOYSA-N
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Description

Curcumin , is a natural compound found in the rhizomes of the turmeric plant (Curcuma longa). It imparts the characteristic yellow color to turmeric and has been used for centuries in traditional medicine and culinary practices. Curcumin has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

a. Synthetic Routes

Curcumin can be synthesized through various methods. One common approach involves the condensation of ferulic acid (4-hydroxy-3-methoxycinnamic acid) with vanillin (4-hydroxy-3-methoxybenzaldehyde) under acidic conditions. The reaction proceeds via a Claisen-Schmidt condensation, resulting in the formation of curcumin. The chemical equation is as follows:

Ferulic acid+VanillinAcidic conditionsCurcumin\text{Ferulic acid} + \text{Vanillin} \xrightarrow{\text{Acidic conditions}} \text{Curcumin} Ferulic acid+VanillinAcidic conditions​Curcumin

b. Industrial Production

Industrial production of curcumin often relies on extraction from turmeric rhizomes. Solvent extraction using ethanol or acetone is commonly employed. The extracted curcumin is then purified through crystallization or chromatography.

Chemical Reactions Analysis

Curcumin undergoes several chemical reactions:

    Oxidation: Curcumin can be oxidized to form various derivatives, such as demethoxycurcumin and bisdemethoxycurcumin.

    Reduction: Reduction of curcumin yields tetrahydrocurcumin, which lacks the conjugated double bonds.

    Substitution: Curcumin can undergo nucleophilic substitution reactions at the phenolic hydroxyl groups.

Common reagents include sodium borohydride (for reduction) and alkyl halides (for alkylation).

Scientific Research Applications

Curcumin’s diverse applications include:

    Anti-Inflammatory: Curcumin inhibits pro-inflammatory pathways (such as NF-κB) and reduces inflammation.

    Antioxidant: It scavenges free radicals and protects against oxidative stress.

    Cancer: Curcumin shows promise in cancer prevention and treatment due to its effects on cell signaling, apoptosis, and angiogenesis.

    Neuroprotection: It may have neuroprotective effects in neurodegenerative diseases.

    Cardiovascular Health: Curcumin supports heart health by improving lipid profiles and reducing atherosclerosis.

Mechanism of Action

Curcumin’s mechanisms are multifaceted:

    Modulation of Signaling Pathways: It affects pathways like NF-κB, MAPK, and PI3K/Akt.

    Gene Expression: Curcumin regulates gene expression related to inflammation, apoptosis, and cell cycle control.

    Protein Targets: It interacts with proteins like cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and Bcl-2 family members.

Comparison with Similar Compounds

Curcumin stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer properties. Similar compounds include resveratrol (from grapes), quercetin (from fruits and vegetables), and epigallocatechin gallate (EGCG, from green tea).

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-(4-hydroxyphenyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H14N2O6/c1-10(21)15-16(11-2-4-13(5-3-11)20(25)26)19(18(24)17(15)23)12-6-8-14(22)9-7-12/h2-9,16,22-23H,1H3

InChI Key

XAKNGHUXWZKUJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O)O

solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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